molecular formula C13H9FO4 B1440925 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid CAS No. 1261956-28-8

4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B1440925
CAS No.: 1261956-28-8
M. Wt: 248.21 g/mol
InChI Key: NTWLLIMQLCBEPS-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes both fluorine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid typically involves the fluorination of aromatic compounds followed by reactions with boric acid . The specific conditions for these reactions can vary, but they generally require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes and subsequent reactions with boric acid under optimized conditions to maximize yield and purity. The use of advanced equipment and strict quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and hydroxyl groups allows it to form strong hydrogen bonds and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid, a compound characterized by its unique structural features, has garnered attention in recent years for its potential biological activities. The presence of a fluorine atom and hydroxyphenyl group enhances its lipophilicity and metabolic stability, which may influence its interactions with various biological targets.

  • Molecular Formula : C13_{13}H10_{10}F1_{1}O3_{3}
  • Molecular Weight : Approximately 232.207 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. Its structure suggests potential inhibitory effects on enzymes involved in inflammatory pathways, as well as possible modulation of signaling pathways related to pain perception.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests that this compound may also possess similar properties.

Analgesic Effects

Preliminary findings suggest that this compound may influence pain signaling pathways. Molecular docking studies indicate a potential binding affinity to receptors involved in nociception, which could lead to analgesic effects .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar benzoic acid derivatives have been studied for their effectiveness against various pathogens, including fungi and bacteria. The specific interaction mechanisms remain an area of active research.

Study on Inhibition of Hyphal Formation

A study explored the effects of related hydroxybenzoic acids on Candida albicans, demonstrating that these compounds can inhibit hyphal formation and biofilm development through interference with cyclic AMP-dependent signaling pathways . While this study did not directly test this compound, it highlights the potential for similar compounds to impact fungal pathogenicity.

Cytotoxicity Evaluation

In vitro studies have evaluated the cytotoxic effects of structurally related compounds against various cancer cell lines. For example, derivatives have shown significant antiproliferative activity against hepatocellular carcinoma and colon cancer cells, suggesting that this compound may also exhibit similar anticancer properties .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
3-Fluoro-4-(4-hydroxyphenyl)benzoic acidC13_{13}H10_{10}F1_{1}O3_{3}Similar structure; different reactivity
4-Hydroxybenzoic acidC7_{7}H6_{6}O3_{3}Lacks fluorine; affects reactivity
4-Fluorobenzoic acidC7_{7}H6_{6}F1_{1}OLacks hydroxy group; different biological activity

Properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c14-8-2-4-10(12(16)6-8)9-3-1-7(13(17)18)5-11(9)15/h1-6,15-16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWLLIMQLCBEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689409
Record name 4'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-28-8
Record name 4'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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